![molecular formula C20H17N3O2S B2767658 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 886945-95-5](/img/structure/B2767658.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is related to compounds that have been synthesized for various research applications, including the development of heterocyclic compounds with potential pharmacological activities. For instance, research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazole derivatives based on similar furan-carboxamide frameworks has been conducted. These studies explore the chemical reactions and conditions necessary to create complex structures that could serve as the basis for further pharmacological investigation (El-Essawy & Rady, 2011).
Antimicrobial and Antifungal Activities
Compounds with a similar structural backbone to this compound have been evaluated for their antimicrobial and antifungal properties. For example, novel dicationic imidazo[1,2-a]pyridines and related compounds demonstrated significant in vitro activity against protozoal infections and potential applications in treating diseases caused by various pathogens (Ismail et al., 2004).
Amplification of Antibiotics
The structural modification and synthesis of unfused heterobicycles, including pyridinylpyrimidines with basic side chains, have shown potential in amplifying the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli. These studies suggest that modifications to the furan-carboxamide structure can enhance the activity of existing antibiotic compounds (Brown & Cowden, 1982).
Molecular Characterization and Biological Activity
Further research into thiazole-based heterocyclic amides, closely related to the discussed compound, has involved detailed molecular characterization through techniques such as IR, NMR, and XRD. These studies aim to understand the compound's structure-activity relationships better and explore their biological activities, including antimicrobial effects against a variety of microorganisms, highlighting their potential for pharmacological and medical applications (Çakmak et al., 2022).
Exploration of Antituberculosis Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their potential anti-tuberculosis activity. This research indicates that modifying the furan-carboxamide structure can yield compounds with potent activity against both replicating and non-replicating tuberculosis strains, offering a promising avenue for developing new antituberculosis agents (Moraski et al., 2011).
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-9-16-18(10-14(13)2)26-20(22-16)23(12-15-5-3-7-21-11-15)19(24)17-6-4-8-25-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNESVJPQTIJHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)



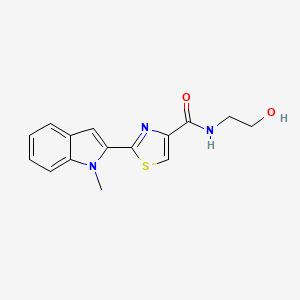
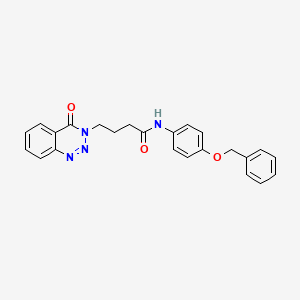
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)
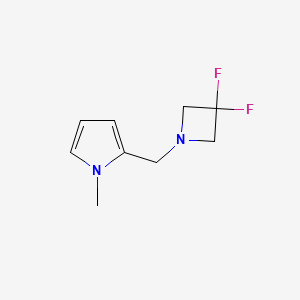

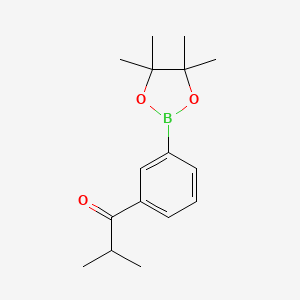
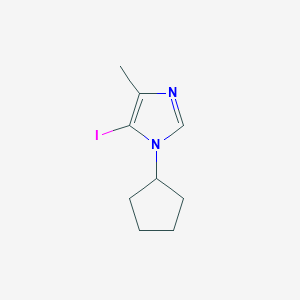
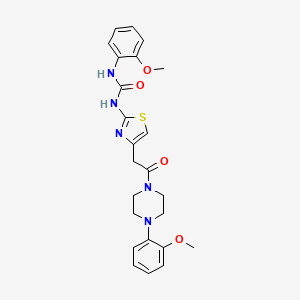
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)